molecular formula C3H7N3O B1588116 Acetaldehyde semicarbazone CAS No. 591-86-6

Acetaldehyde semicarbazone

Cat. No.: B1588116
CAS No.: 591-86-6
M. Wt: 101.11 g/mol
InChI Key: IUNNCDSJWDQYPW-DJWKRKHSSA-N
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Description

Acetaldehyde semicarbazone is an organic compound formed by the condensation reaction between acetaldehyde and semicarbazide. This compound is classified as a semicarbazone, a derivative of imines, and is known for its crystalline solid form. Semicarbazones are often used in organic chemistry for the identification of aldehydes and ketones due to their distinct melting points .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetaldehyde semicarbazone is synthesized through a condensation reaction between acetaldehyde (CH₃CHO) and semicarbazide (H₂NNHCONH₂). The reaction proceeds with the loss of a water molecule, forming the semicarbazone product. The general reaction is as follows:

CH3CHO+H2NNHCONH2CH3CH=NNHCONH2+H2OCH₃CHO + H₂NNHCONH₂ \rightarrow CH₃CH=NNHCONH₂ + H₂O CH3​CHO+H2​NNHCONH2​→CH3​CH=NNHCONH2​+H2​O

This reaction typically occurs under mild conditions, often at room temperature, and can be facilitated by using a solvent such as methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the same condensation reaction on a larger scale. Industrial processes may employ continuous flow reactors to ensure efficient mixing and reaction of the starting materials.

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde semicarbazone primarily undergoes condensation reactions due to the presence of the imine group. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Condensation Reactions: The primary reaction involves acetaldehyde and semicarbazide under mild conditions.

    Oxidation: Strong oxidizing agents can oxidize the semicarbazone to form corresponding acids or other oxidized products.

    Reduction: Reducing agents can reduce the imine group to form amines.

Major Products Formed

The major product of the condensation reaction is this compound itself. Oxidation and reduction reactions can yield various derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Acetaldehyde semicarbazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetaldehyde semicarbazone involves its interaction with specific molecular targets, such as enzymes and proteins. The imine group in the semicarbazone can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Acetone Semicarbazone: Formed by the reaction of acetone with semicarbazide.

    Benzaldehyde Semicarbazone: Formed by the reaction of benzaldehyde with semicarbazide.

    Thiosemicarbazones: Analogous compounds where the oxygen atom in the semicarbazone is replaced by sulfur.

Uniqueness

Acetaldehyde semicarbazone is unique due to its specific structure and reactivity. Compared to other semicarbazones, it has distinct physical and chemical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

591-86-6

Molecular Formula

C3H7N3O

Molecular Weight

101.11 g/mol

IUPAC Name

[(Z)-ethylideneamino]urea

InChI

InChI=1S/C3H7N3O/c1-2-5-6-3(4)7/h2H,1H3,(H3,4,6,7)/b5-2-

InChI Key

IUNNCDSJWDQYPW-DJWKRKHSSA-N

Isomeric SMILES

C/C=N\NC(=O)N

SMILES

CC=NNC(=O)N

Canonical SMILES

CC=NNC(=O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural information about acetaldehyde semicarbazone can be obtained from its vibrational spectra?

A: Vibrational spectroscopy techniques, such as FT-IR and FT-Raman, provide valuable information about the structure of this compound. By analyzing the characteristic frequencies of molecular vibrations observed in the spectra, researchers can identify the presence of specific functional groups within the molecule []. Additionally, comparing experimental spectra with theoretical calculations performed using quantum chemistry codes like Gaussian03 enables the determination of the molecule's geometrical parameters []. This combined approach offers a comprehensive understanding of the structural characteristics of this compound.

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